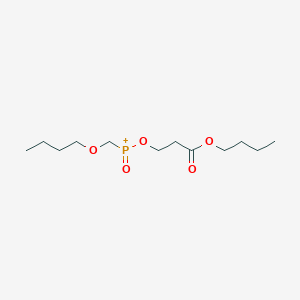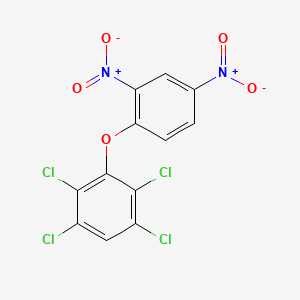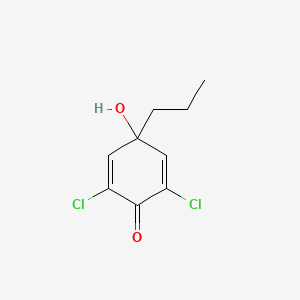![molecular formula C12H22O3 B14591753 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane CAS No. 61175-94-8](/img/structure/B14591753.png)
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane is an organic compound with a unique spirocyclic structure. This compound is characterized by its oxaspiro framework, which consists of a spiro-connected oxane ring and a dimethyl-substituted octane ring. The presence of methoxy groups further adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, allowing for the azeotropic removal of water. The resulting product is then purified through a series of extractions and distillations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield dimethyl ketones, while reduction of the oxane ring can produce diols.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine: The compound’s reactivity and stability make it a potential lead compound for drug development.
Industry: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism by which 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane exerts its effects involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the spirocyclic structure can provide steric hindrance, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
- 2-Azaspiro[3.4]octane
- 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane
Uniqueness
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane stands out due to its unique combination of methoxy groups and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61175-94-8 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C12H22O3/c1-11(2)6-5-7-12(8-15-12)9(11)10(13-3)14-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
KZBRVBSEDVGBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1C(OC)OC)CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


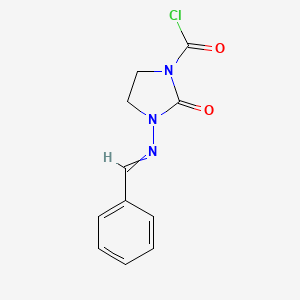
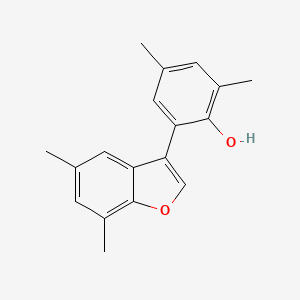
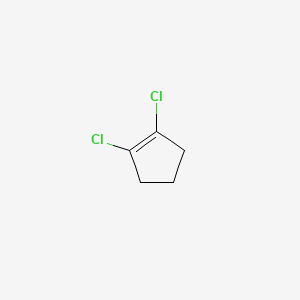
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
